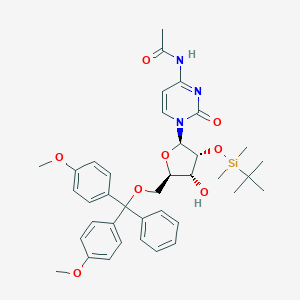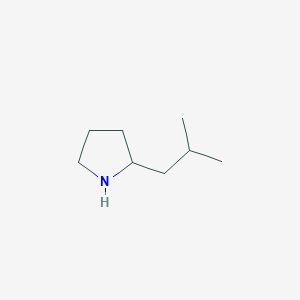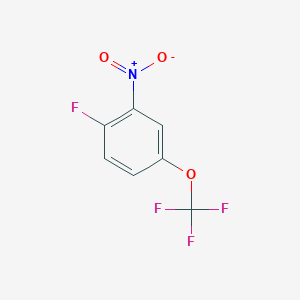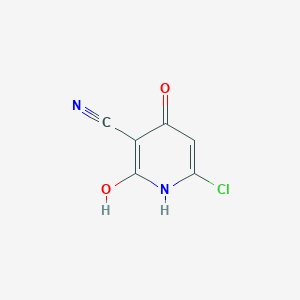
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is thought to be beneficial in the treatment of Alzheimer's disease.
生化学的および生理学的効果
The biochemical and physiological effects of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile are numerous. This compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. It has also been shown to have antibacterial properties, which can help to fight off bacterial infections.
実験室実験の利点と制限
One of the advantages of using 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile in lab experiments is its wide range of potential applications. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are many potential future directions for research on 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted on its antibacterial and anti-inflammatory properties, with the goal of developing new treatments for bacterial infections and inflammatory diseases. Finally, more research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
合成法
The synthesis of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be achieved through a variety of methods, including the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base. Other methods include the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide, or the reaction of 2-chloro-3-formylpyridine with potassium cyanide.
科学的研究の応用
The scientific research application of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is vast and varied. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for bacterial infections.
特性
CAS番号 |
19867-18-6 |
|---|---|
製品名 |
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
分子式 |
C6H3ClN2O2 |
分子量 |
170.55 g/mol |
IUPAC名 |
6-chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O2/c7-5-1-4(10)3(2-8)6(11)9-5/h1H,(H2,9,10,11) |
InChIキー |
RXXVHWHDEKSPRL-UHFFFAOYSA-N |
異性体SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
正規SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



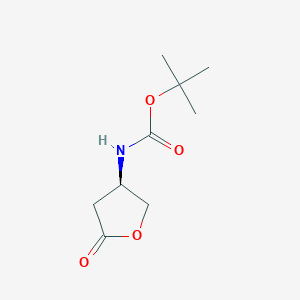
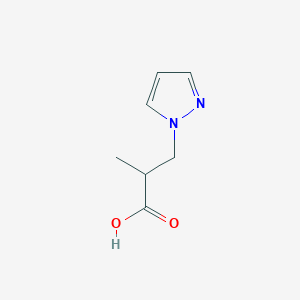
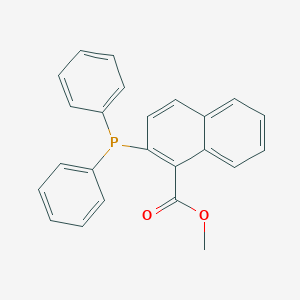

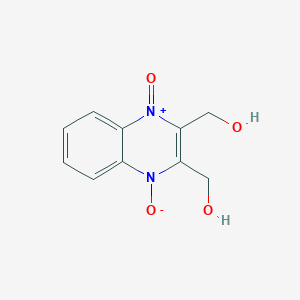
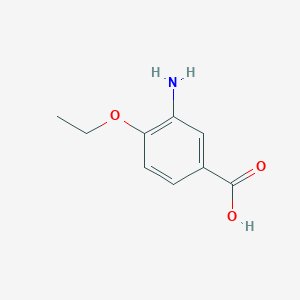
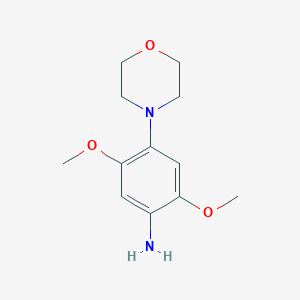
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
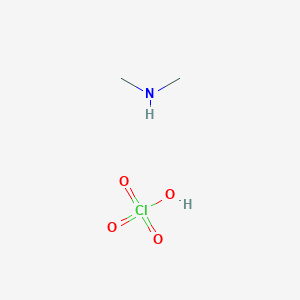
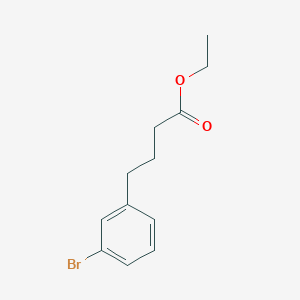
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
